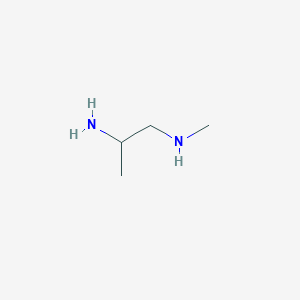
(2-Aminopropyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminopropyl)(methyl)amine is a useful research compound. Its molecular formula is C4H12N2 and its molecular weight is 88.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antidepressants and Antipsychotics
(2-Aminopropyl)(methyl)amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable in the production of antidepressants and antipsychotic medications. For instance, it is involved in synthesizing drugs that target neurotransmitter systems in the brain, thus aiding in the treatment of mood disorders and schizophrenia.
Case Study: Synthesis of Fepradinol
Fepradinol, a drug used for its antidepressant properties, utilizes this compound as a precursor. The synthesis involves several steps where this compound is reacted with other chemical entities to form the final product. This highlights its role in developing therapeutic agents that address mental health issues.
Agricultural Applications
Pesticides and Herbicides
The compound is also utilized in the formulation of agricultural chemicals, particularly pesticides and herbicides. Its amine functionality allows it to interact effectively with biological systems, enhancing the efficacy of these products.
Data Table: Agricultural Applications of this compound
| Application Type | Specific Use | Mechanism of Action |
|---|---|---|
| Pesticides | Insecticides | Disrupts insect nervous system |
| Herbicides | Broad-spectrum herbicides | Inhibits plant growth by interfering with metabolic pathways |
Industrial Applications
Catalysis and Polymerization
In industrial settings, this compound is employed as a catalyst in various chemical reactions, including polymerization processes. Its ability to act as a nucleophile makes it valuable in creating polymeric materials with specific properties.
Case Study: Epoxy Resin Production
The compound is used to accelerate the curing process of epoxy resins, which are widely used in coatings and adhesives. By optimizing the reaction conditions involving this compound, manufacturers can enhance the performance characteristics of these materials.
Chemical Synthesis
Intermediate for Organic Synthesis
This compound acts as a key intermediate for synthesizing a wide range of organic compounds. Its structure allows for further functionalization, making it a building block for more complex molecules.
Data Table: Organic Compounds Derived from this compound
| Compound Name | Application Area | Synthesis Method |
|---|---|---|
| Radafaxine | Antidepressant | Reaction with acyl chlorides |
| Isobucaine | Local anesthetic | Alkylation reactions |
Environmental Applications
Biodegradation Studies
Research indicates that this compound can undergo biodegradation under specific conditions, making it a candidate for environmentally friendly chemical processes. Studies have shown that microorganisms can effectively break down this compound, reducing its environmental impact when released into ecosystems.
Case Study: Biodegradation Assessment
A study conducted on the biodegradability of this compound demonstrated significant degradation rates over time when exposed to activated sludge inoculum. This suggests potential applications in wastewater treatment processes where minimizing chemical residues is crucial.
Propriétés
IUPAC Name |
1-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(5)3-6-2/h4,6H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAPEMLIPHCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














